



Technical Guide to C18-Ceramide-d3: Safety, Handling, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental methodologies for **C18-Ceramide-d3**. The information is intended to ensure safe laboratory practices and effective application of this deuterated lipid standard in research and development.

Safety Data Sheet and Handling

C18-Ceramide-d3, a deuterated form of C18-Ceramide, is a valuable internal standard for mass spectrometry-based lipidomics. While specific safety data for the deuterated form is not extensively documented, the safety precautions for C18-Ceramide can be applied. As with any chemical reagent, it should be handled with care in a laboratory setting.

Hazard Identification

C18-Ceramide is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it as a potentially hazardous substance. The toxicological properties have not been fully investigated.[1]

Potential Health Effects:

- Eye Contact: May cause eye irritation.
- Skin Contact: May cause skin irritation.



- Inhalation: May be harmful if inhaled.
- Ingestion: May be harmful if swallowed.

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
- Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
- Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen.
 Seek medical attention if symptoms persist.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C for long-term stability.[2] **C18-Ceramide-d3** is stable for at least four years when stored at -20°C.[2]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Use chemical safety goggles.
- Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.
- Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator.

Quantitative Data



The following tables summarize the key quantitative data for **C18-Ceramide-d3** and its common variants.

Table 1: Physicochemical Properties of C18-Ceramide-d3

Property	Value	Reference
Chemical Name	N-((2S,3R,E)-1,3- dihydroxyoctadec-4-en-2- yl)octadecanamide-d3	
Synonyms	C18 Ceramide-d3, Cer(d18:1/18:0)-d3, Ceramide- d3 (d18:1/18:0-d3)	[2]
CAS Number	2011762-82-4	[2]
Molecular Formula	Сз6Н68ДзNОз	_
Molecular Weight	569.0 g/mol	_
Purity	≥98%	_
Form	Solid	
Storage Temperature	-20°C	[2]
Stability	≥ 4 years at -20°C	[2]

Table 2: Solubility of C18-Ceramide-d3 and Related Compounds



Compound	Solvent	Solubility	Reference
C18-Ceramide-d3	Chloroform	Soluble	
Dimethylformamide (DMF)	Soluble		
Ethanol	Soluble (with warming)	-	
C18 dihydro Ceramide-d3	Dimethyl sulfoxide (DMSO)	0.5 mg/mL	[2]
C18 Ceramide-1- phosphate-d3	Chloroform/Methanol/ 7.5M NH4OH (80:20:4)	Soluble	
Chloroform/Methanol/ Acetic Acid (60:15:25)	Soluble		

Experimental Protocols

C18-Ceramide-d3 is primarily used as an internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Cultured Cells

This protocol describes a common method for extracting lipids, including ceramides, from cultured cells.

- Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Cell Lysis & Internal Standard Spiking: Add a known amount of C18-Ceramide-d3 in methanol to the cell pellet. The amount should be determined based on the expected endogenous ceramide concentration.
- Lipid Extraction (Bligh-Dyer Method):



- Add chloroform and water to the methanol-cell suspension to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8).
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen.
 Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Quantification of C18-Ceramide by LC-MS/MS

This protocol provides a general framework for the analysis of C18-Ceramide using a triple quadrupole mass spectrometer.

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
 - Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
 - Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - C18-Ceramide (endogenous): Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 566.5 → 264.3).



- C18-Ceramide-d3 (internal standard): Monitor the transition from the precursor ion [M+H]⁺ to the same product ion (e.g., m/z 569.5 → 264.3).
- Quantification: The concentration of endogenous C18-Ceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mandatory Visualizations Experimental Workflow

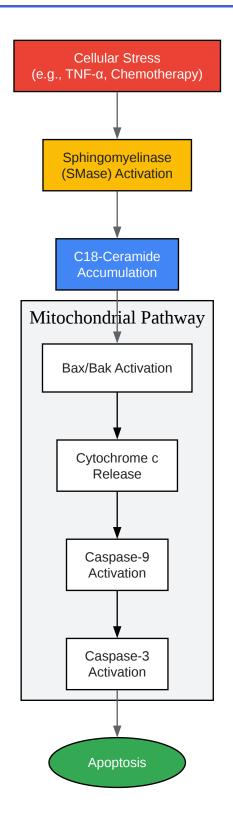
The following diagram illustrates a typical workflow for the quantification of C18-Ceramide in biological samples using **C18-Ceramide-d3** as an internal standard.

Caption: Workflow for C18-Ceramide Quantification by LC-MS/MS.

C18-Ceramide Signaling in Apoptosis

C18-Ceramide is a key signaling molecule involved in the regulation of apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway.





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Caption: Simplified C18-Ceramide-mediated apoptosis signaling pathway.



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References

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